Teichomycin A2

描述

准备方法

Teichomycin A2 is produced during the fermentation of Actinoplanes teichomyceticus . The antibiotic is present in both the filtered medium and the mycelial cake and can be extracted from the fermentation broth. The crude antibiotic preparation is obtained from the mycelial cake and filtrates, which are then combined and purified by column chromatography on Sephadex LH-20 using n-propanol, ethyl acetate, and ammonium hydroxide as the eluent . Further purification is achieved by column chromatography on silica gel-Celite using n-butanol, acetic acid, and water as the eluent .

化学反应分析

Teichomycin A2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Teichomycin A2 has a wide range of scientific research applications:

作用机制

Teichomycin A2 exerts its effects by binding to the D-Ala-D-Ala terminus of lipid II in the last extracellular step of peptidoglycan biosynthesis . This binding inhibits bacterial cell wall synthesis, leading to bacterial death . The molecular targets involved in this process include peptidoglycan glycosyltransferases and transpeptidases .

相似化合物的比较

Teichomycin A2 is unique among glycopeptide antibiotics due to its specific structure and mode of action. Similar compounds include:

Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action but different side chain structures.

Actaplanin: Another glycopeptide antibiotic produced by actinoplanetes, but not as extensively studied as this compound.

This compound stands out due to its effectiveness against multidrug-resistant pathogens and its unique biosynthetic pathway .

属性

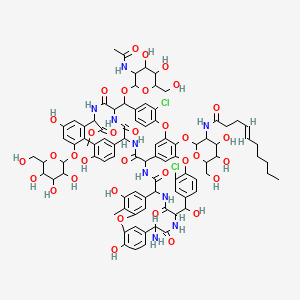

IUPAC Name |

methyl 2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[3-[[(E)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H99Cl2N9O34/c1-5-6-7-8-9-10-11-12-60(110)95-69-76(116)73(113)58(32-103)132-89(69)135-80-55-27-41-28-56(80)128-51-20-16-39(23-46(51)92)79(134-88-68(94-35(3)105)75(115)72(112)57(31-102)131-88)70-86(124)99-66(87(125)126-4)44-29-42(106)30-54(130-90-78(118)77(117)74(114)59(33-104)133-90)61(44)43-21-37(14-17-47(43)107)63(82(120)101-70)96-84(122)65(41)97-83(121)64-40-24-49(109)34(2)52(26-40)129-53-25-36(13-18-48(53)108)62(93)81(119)100-67(85(123)98-64)71(111)38-15-19-50(127-55)45(91)22-38/h9-10,13-30,57-59,62-79,88-90,102-104,106-109,111-118H,5-8,11-12,31-33,93H2,1-4H3,(H,94,105)(H,95,110)(H,96,122)(H,97,121)(H,98,123)(H,99,124)(H,100,119)(H,101,120)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTCUBQFWLTHNS-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)N)O)C)O)O)C(=O)OC)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)N)O)C)O)O)C(=O)OC)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H99Cl2N9O34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1921.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61036-64-4 | |

| Record name | Teichomycin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061036644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teicoplanin A 2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

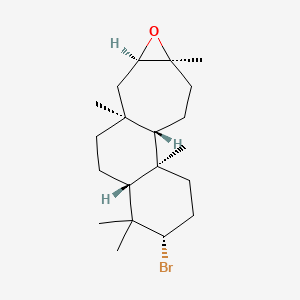

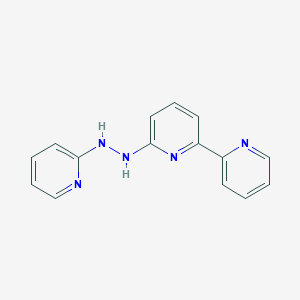

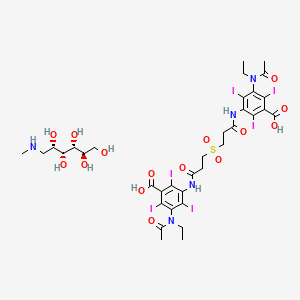

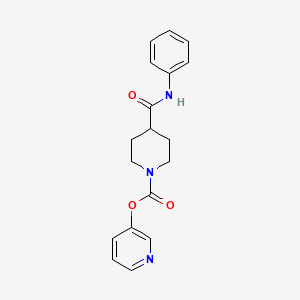

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Teichomycin A2, a glycopeptide antibiotic, inhibits bacterial cell wall synthesis. [, ] It achieves this by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors. [, ] This binding prevents the incorporation of these precursors into the growing peptidoglycan chain, ultimately leading to bacterial cell death. [, ]

A: Yes, this compound's mode of action closely resembles that of Vancomycin. [, , ] Both antibiotics target the same D-alanyl-D-alanine moiety in peptidoglycan precursors, disrupting bacterial cell wall formation.

A: this compound belongs to the glycopeptide class of antibiotics. [, ] It possesses a complex structure featuring a heptapeptide backbone intricately linked to sugar moieties. [] One distinguishing feature of this compound is the presence of a chlorine atom within its structure. [] Further details about its molecular formula, weight, and spectroscopic data can be found in research publications focusing on its chemical characterization. [, ]

A: Yes, molecular dynamics simulations have been employed to study the interaction between this compound and its target molecules. [] These simulations help to visualize the binding mode and identify key interactions responsible for the antibiotic activity.

A: Research on this compound derivatives, such as MDL 62,873 (an amide derivative), reveals that structural changes can impact activity. [] Modifying the molecule can lead to improved activity against certain bacterial species, including coagulase-negative staphylococci. [, ]

A: Replacing the acetylglucosamine group in this compound with an amide group, as seen in compound VII, resulted in increased activity against Streptococcus pyogenes and some activity against Vancomycin-resistant Enterococci. [] This modification highlights the impact of structural changes on the antibiotic spectrum of this compound derivatives.

A: While the provided research papers don't delve into specific stability studies, it's worth noting that this compound formulations are available for clinical use, suggesting suitable stability for pharmaceutical applications. [] Further research might explore its stability under various conditions, including temperature, pH, and light exposure.

A: Studies in healthy volunteers revealed that intravenously administered this compound exhibits a triexponential decline in plasma concentration, with a long elimination half-life (approximately 45 hours). [] This long half-life allows for once-daily dosing. [] this compound also demonstrates good bioavailability after intramuscular administration (around 90%). []

A: this compound exhibits potent in vitro activity against both Staphylococcus and Enterococcus species. [, , , ] Notably, it demonstrates higher activity against Enterococci compared to Vancomycin. [, , ]

A: Yes, this compound has shown efficacy in various animal infection models, including those for septicemia and endocarditis. [] In a rat endocarditis model, it exhibited comparable efficacy to Vancomycin in reducing bacterial load in the heart. [] Additionally, it has proven effective in treating experimental group B streptococcal bacteremia and meningitis in newborn rats. []

A: Yes, clinical trials have investigated the safety and efficacy of this compound for treating bone and joint infections caused by gram-positive bacteria. [] Results suggest that it is effective and generally well-tolerated, with eradication of the initial pathogen achieved in a significant proportion of patients. []

A: While resistance to this compound is relatively uncommon, certain Staphylococcus species, particularly Staphylococcus haemolyticus, have shown reduced susceptibility. [] The emergence of resistance highlights the importance of monitoring susceptibility patterns and exploring alternative treatment options.

A: Studies in guinea pigs have shown that this compound does not appear to cause ototoxicity, even when administered in conjunction with ethacrynic acid, a diuretic known to enhance the ototoxic potential of some drugs. []

A: High-performance liquid chromatography (HPLC) is a common method used to determine the concentration of this compound in various matrices, such as pork liver. [] This technique allows for accurate and precise measurement of the drug levels.

A: Yes, several other antibiotics exhibit activity against Gram-positive bacteria, including Vancomycin, Linezolid, Daptomycin, and Quinupristin/Dalfopristine. [, , , ] The choice of antibiotic depends on factors such as the infecting organism, its susceptibility pattern, the patient's clinical condition, and potential drug interactions.

A: this compound, initially named this compound, was first isolated from the bacterium Actinoplanes teichomyceticus in the late 1970s. [] It subsequently underwent extensive research and development, leading to its introduction as a therapeutic option for Gram-positive infections.

A: The study of this compound and its derivatives has fostered collaboration between various scientific disciplines, including microbiology, chemistry, and pharmacology. [, , ] For example, understanding the structural features of this compound that contribute to its activity has informed the development of new synthetic analogs with improved potency and a broader spectrum of activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,4aR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol](/img/structure/B1255691.png)

![(8S,8aR,12aR)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one](/img/structure/B1255694.png)

![(4S)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2S,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4S,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B1255697.png)